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An objective comparison of Lenacapavir with alternative antiretroviral agents for multidrug-
resistant HIV-1, based on indirect treatment comparison studies. This guide is intended for
researchers, scientists, and drug development professionals to provide an understanding of
Lenacapavir's relative efficacy and safety profile. Data is presented through structured tables,
with detailed experimental protocols and visual diagrams to facilitate interpretation.

Comparative Efficacy and Safety of Lenacapavir

Indirect treatment comparisons (ITCs) are statistical methods used to compare interventions
from different clinical trials when head-to-head trials are unavailable. The following tables
summarize the quantitative data from a key ITC study involving lenacapavir for the treatment of
multidrug-resistant (MDR) HIV-1 in heavily treatment-experienced (HTE) individuals.[1]

An unanchored simulated treatment comparison was conducted to assess the efficacy of
lenacapavir in combination with an optimized background regimen (OBR) against other
treatments for HTE individuals with MDR HIV-1.[1]

Virologic Suppression
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Experimental Protocols

The following sections detail the methodologies of the key clinical trials that provided the data
for the indirect treatment comparisons.

CAPELLA (NCT04150068): Lenacapavir

Study Design: The CAPELLA trial was a Phase 2/3, international, double-blind, placebo-
controlled study evaluating the efficacy and safety of lenacapavir in HTE adults with MDR HIV-
1. The study had two cohorts. In the randomized cohort (Cohort 1), 36 participants were
assigned in a 2:1 ratio to receive either oral lenacapavir or placebo, in addition to their failing
regimen, for 14 days. After this initial period, all participants in this cohort received open-label
subcutaneous lenacapavir every 26 weeks plus an optimized background regimen. In the non-
randomized cohort (Cohort 2), 36 participants received open-label lenacapavir and an OBR
from the start.

Inclusion Criteria:

e Adults with multidrug-resistant HIV-1 infection.
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 History of treatment with multiple antiretroviral regimens.

o Documented resistance to at least two drugs from three of the four main classes of
antiretrovirals.

Primary Endpoint: The proportion of participants in the randomized cohort with at least a 0.5
log10 copies/mL reduction in plasma HIV-1 RNA from baseline at day 15.

BRIGHTE (NCT02362503): Fostemsavir

Study Design: The BRIGHTE trial was a Phase 3, international, partially-randomized, double-
blind, placebo-controlled study. The study included a randomized and a non-randomized
cohort. In the randomized cohort, 272 participants with one or two remaining fully active
antiretroviral classes were assigned to receive either fostemsavir or placebo in addition to their
failing regimen for eight days. This was followed by open-label fostemsavir plus an OBR. In the
non-randomized cohort, 99 participants with no remaining fully active and approved
antiretroviral options received open-label fostemsavir plus an OBR from day one.

Inclusion Criteria:

e Heavily treatment-experienced adults with multidrug-resistant HIV-1.

o Documented resistance, intolerability, or contraindication to multiple antiretroviral drugs.
 Viral load =400 copies/mL at screening.

Primary Endpoint: The mean change in HIV-1 RNA level from day 1 to day 8 in the randomized
cohort.

TMB-301 (NCT02475629): Ibalizumab

Study Design: The TMB-301 trial was a Phase 3, single-arm, open-label study. The study
consisted of three periods: a control period (days 0-6) where patients continued their failing
regimen, a functional monotherapy period (days 7-13) where a 2000 mg intravenous loading
dose of ibalizumab was added, and a maintenance period (day 14 to week 25) where patients
received 800 mg of ibalizumab every 14 days in combination with an OBR.

Inclusion Criteria:
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e Treatment-experienced adults with multi-drug resistant HIV-1.

e Resistance to at least one drug in each of the nucleoside reverse transcriptase inhibitor, non-
nucleoside reverse transcriptase inhibitor, and protease inhibitor classes.

Primary Endpoint: The proportion of patients with a decrease in viral load of at least 0.5 log10
copies/mL from baseline to day 14.
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Workflow for an Unanchored Simulated Treatment Comparison.
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Lenacapavir's dual mechanism of action in the HIV-1 lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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